molecular formula C12H7NO6 B11853415 9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one CAS No. 1930-56-9

9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one

Cat. No.: B11853415
CAS No.: 1930-56-9
M. Wt: 261.19 g/mol
InChI Key: CFMUZTVJQKVMAZ-UHFFFAOYSA-N
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Description

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C12H7NO6 It is a derivative of furochromenone, characterized by the presence of methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxy-7H-furo[3,2-g]chromen-7-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 9-methoxy-4-nitro-7H-furo[3,2-g]chromen-7-carboxylic acid.

    Reduction: Formation of 9-methoxy-4-amino-7H-furo[3,2-g]chromen-7-one.

    Substitution: Formation of 9-methoxy-4-methoxy-7H-furo[3,2-g]chromen-7-one.

Scientific Research Applications

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-7H-furo[3,2-g]chromen-7-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one: Contains a hydroxy group instead of a nitro group, leading to different chemical and biological properties.

  • 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains two methoxy groups, which may affect its reactivity and applications.

Uniqueness

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

1930-56-9

Molecular Formula

C12H7NO6

Molecular Weight

261.19 g/mol

IUPAC Name

9-methoxy-4-nitrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H7NO6/c1-17-12-10-7(4-5-18-10)9(13(15)16)6-2-3-8(14)19-11(6)12/h2-5H,1H3

InChI Key

CFMUZTVJQKVMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=O)O2

Origin of Product

United States

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